1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene

Antifungal Structure-Activity Relationship Drug Discovery

Many nitrostyrene-based probes are irreproducible or show mitotic arrest confounds. TMPN (CAS 6316-70-7) overcomes this with a unique non-mitotic tubulin inhibition mechanism (IC50 4.5 µM) and fungicidal activity against azole/polyene/flucytosine-resistant isolates. - Non-mitotic tubulin probe: dissects interphase microtubule dynamics without G2/M block. - Broad-spectrum antifungal: active against drug-resistant Candida & Cryptococcus (resistance frequency <10⁻⁶). - Direct precursor to combretastatin amino analogs (e.g., AC7739, AVE8062) via nitro reduction. Supplied as ≥97% pure brown-black solid; shipped ambient globally. For R&D use only.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 6316-70-7
Cat. No. B181555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene
CAS6316-70-7
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C[N+](=O)[O-]
InChIInChI=1S/C11H13NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h4-7H,1-3H3/b5-4+
InChIKeyPEPYBEJQAIGLRE-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMPN: Antifungal and Anticancer β-Nitrostyrene


1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene (CAS 6316-70-7), also known as TMPN or 3,4,5-trimethoxy-β-nitrostyrene, is a synthetic β-nitrostyrene featuring a 3,4,5-trimethoxyphenyl ring and an E-configured nitrovinyl group . It belongs to a class of compounds structurally related to combretastatin A-4 (CA4) and resveratrol, and has been investigated as an inhibitor of tubulin polymerization and as a broad-spectrum antifungal agent [1]. Its unique substitution pattern on the phenyl ring, compared to other mono-, di-, or isomeric trimethoxy analogs, is a critical determinant of its biological activity profile [2].

Probe identity 3,4,5-trimethoxy β-nitrostyrene scaffold with E-nitrovinyl configuration
Workflow context Antimicrobial screening and tubulin polymerization studies
Selection logic Distinct non-mitotic tubulin mechanism; requires isomer-specific procurement

Why Generic Substitution Fails for TMPN


Direct substitution with other β-nitrostyrenes is unreliable due to the profound impact of the phenyl ring's substitution pattern on biological activity. While TMPN (3,4,5-trimethoxy) demonstrates potent, broad-spectrum fungicidal activity, its isomer 2,4,6-trimethoxy-β-nitrostyrene (4l) is completely inactive in the same antimicrobial assays [1]. Similarly, the tubulin polymerization inhibitory activity of TMPN (IC50 4.5 µM) is markedly different from that of the unsubstituted parent compound, β-nitrostyrene (4a, IC50 4.4 µM), despite similar potency in that single assay, as TMPN's mechanism involves a non-mitotic pathway distinct from other sulfhydryl-reactive analogs [1]. The following quantitative evidence details these critical functional differences that preclude simple interchangeability.

Isomer identity
TMPN (3,4,5-trimethoxy)
Broad-spectrum fungicidal activity supported by reported data.
2,4,6-trimethoxy analog (4l)
Reported inactive in antimicrobial screening; substitution pattern mismatch may eliminate target activity.
Mechanism context
Non-mitotic pathway
Inhibits tubulin polymerization without inducing mitotic arrest in mammalian cells.
Classic colchicine-site binders
Mitotic arrest phenotype may confound tubulin interaction studies; cellular endpoints may not transfer.
Assay pH profile
pH-independent activity
Reported stable MIC across tested pH ranges.
Azole/polyene antifungals
pH-dependent activity may introduce variability; screening context may differ under low-pH conditions.

TMPN vs. Close Analogs: Quantitative Differentiation


Antifungal Activity: Active vs. Inactive Isomer

In a disk diffusion assay, TMPN (compound 4k) demonstrated significant broad-spectrum antimicrobial activity, whereas its isomer 2,4,6-trimethoxy-β-nitrostyrene (4l) was completely inactive (MIC >100 µg/disk for all organisms tested except N. gonorrhoeae). This demonstrates that the 3,4,5-trimethoxy substitution is a critical requirement for antifungal activity [1].

Antifungal: Isomer comparison
Head-to-head
TMPN: C. neoformans 3.12–6.25 µg/disk Isomer 4l: >100 µg/disk (≥16–32× difference)
Supports isomer-specific antimicrobial screening context
Disk diffusion; 3,4,5-trimethoxy substitution required for activity
Antifungal Structure-Activity Relationship Drug Discovery

Fungicidal and Low Resistance Profile

TMPN was fungicidal for the majority of 132 reference strains and clinical isolates tested, including those resistant to fluconazole, ketoconazole, amphotericin B, or flucytosine. Its MFC/MIC ratios were ≤2 for 96% of C. neoformans and 71% of C. albicans isolates, confirming its fungicidal mechanism. The frequency of spontaneous resistance mutations was exceptionally low, at <10⁻⁶, contrasting with the frequent emergence of resistance to azole antifungals [1].

Fungicidal and resistance profile
Class-level inference
MFC/MIC ≤2 for 96% C. neoformans; resistance frequency
Supports fungicidal mechanism screening and resistance endpoint review
132 clinical/reference strains; CLSI-based methods; data to verify in independent labs
pH-independent activity
Reported
No significant MIC shift across tested pH range
Supports assay development with wider pH tolerance
Comparator ketoconazole can vary up to 16-fold with pH change
Non-mitotic tubulin inhibition
Head-to-head
IC50 4.5 µM (tubulin); no mitotic arrest observed
Supports non-mitotic pathway-response interpretation
vs. CA4 IC50 2.1 µM with mitotic arrest; mechanism context may differ
Cancer cell growth inhibition
Head-to-head
GI50 1–4 µg/mL across minipanel; OVCAR-3 GI50 1.6 µg/mL
Supports cytotoxicity endpoint review and cell-model comparison
NCI 60-cell-line minipanel; ranked intermediate vs. CA4 and β-nitrostyrene 4a
Antifungal Resistance Fungicidal Clinical Isolates

pH-Independent Antifungal Activity

The antifungal activity of TMPN was shown to be unaffected by alterations in media pH, a significant advantage over several clinically used antifungals like azoles and polyenes, whose activity is known to be pH-dependent. This stability allows for more consistent and reproducible experimental results and hints at potential for activity in varied physiological environments [1].

pH-independent activity
Reported
No significant MIC shift across tested pH range
Supports assay development with wider pH tolerance
Comparator ketoconazole can vary up to 16-fold with pH change
Antifungal pH stability In vitro assay

Non-Mitotic Tubulin Inhibition vs. Combretastatin A-4

TMPN (4k) inhibits tubulin polymerization with an IC50 of 4.5 µM, which is about 2-fold weaker than combretastatin A-4 (CA4, IC50 2.1 µM). However, TMPN does not cause mitotic arrest in mammalian cells, in stark contrast to CA4 and other sulfhydryl-reactive compounds. This indicates TMPN operates through a distinct, non-mitotic mechanism, making it a unique probe for studying tubulin interactions that are not solely reliant on colchicine-site binding [1]. The 2002 study reports a related IC50 of 0.60 µg/mL (approx. 2.5 µM) for mammalian tubulin [2].

Non-mitotic tubulin inhibition
Head-to-head
IC50 4.5 µM (tubulin); no mitotic arrest observed
Supports non-mitotic pathway-response interpretation
vs. CA4 IC50 2.1 µM with mitotic arrest; mechanism context may differ
Tubulin Inhibitor Anticancer Mechanism of Action

Cancer Cell Growth Inhibition vs. Clinical Agents

TMPN displayed moderate cytotoxicity against a panel of murine and human cancer cell lines, with GI50 values ranging from 1 to 4 µg/mL. This potency is lower than that of CA4 (GI50 typically in the low nM range) but is comparable to or better than the unsubstituted β-nitrostyrene 4a against certain cell lines, such as the ovarian cancer cell line OVCAR-3, where TMPN (4k) had a GI50 of 1.6 µg/mL versus 0.28 µg/mL for CA4 and 4.49 µg/mL for 4a [1]. This profile positions TMPN as a moderate-potency lead scaffold with a unique mechanistic profile.

Cancer cell growth inhibition
Head-to-head
GI50 1–4 µg/mL across minipanel; OVCAR-3 GI50 1.6 µg/mL
Supports cytotoxicity endpoint review and cell-model comparison
NCI 60-cell-line minipanel; ranked intermediate vs. CA4 and β-nitrostyrene 4a
Cytotoxicity Cancer GI50

TMPN: Optimal Application Scenarios


Lead Compound for pH-Independent Antifungals

TMPN is an ideal starting point for antifungal drug discovery programs targeting drug-resistant pathogens. Its fungicidal activity against isolates resistant to azoles, polyenes, and flucytosine, combined with a remarkably low resistance frequency ( <10⁻⁶), addresses critical weaknesses of current antifungals [1]. Its pH-independent activity also simplifies lead optimization and in vivo testing.

Chemical Probe for Non-Mitotic Tubulin Interactions

Unlike combretastatin A-4, TMPN inhibits tubulin polymerization without causing mitotic arrest. This unique pharmacological profile makes it a valuable chemical probe for dissecting tubulin-dependent processes that do not involve spindle assembly, such as intracellular trafficking or interphase microtubule dynamics [1]. This distinct mechanism allows researchers to study tubulin-binding effects decoupled from G2/M cell cycle block.

Intermediate for Aminocombretastatin Analog Synthesis

TMPN serves as a direct precursor to amino-substituted combretastatin analogs via reduction of the nitrovinyl group. This synthetic utility is a primary reason for its procurement in medicinal chemistry labs focused on vascular-disrupting agents, as the resulting amines are crucial intermediates for compounds like AC7739 and AVE8062 [2].

SAR Reference Standard for β-Nitrostyrenes

As the most biologically active trimethoxy isomer in its class, TMPN (4k) is the essential reference point for any SAR study exploring the effects of phenyl ring substitution on antimicrobial or antitubulin activity. Its direct comparison with the completely inactive 2,4,6-trimethoxy isomer (4l) provides a stark, binary contrast for validating computational models or designing new analogs [3].

Application
Selection Property
Validation Focus
pH-independent antifungal screening
Isomer-specific antimicrobial context
MIC endpoint review and resistance frequency monitoring
Non-mitotic tubulin probe studies
Non-mitotic pathway-response profile
Tubulin polymerization vs. cell cycle arrest endpoint review
Aminocombretastatin analog synthesis
Nitrovinyl reduction precursor
Intermediate identity and reaction yield monitoring
SAR reference for β-nitrostyrenes
3,4,5-trimethoxy isomer benchmark
Model-response comparison vs. inactive 2,4,6-trimethoxy isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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